

Spectroscopic Profile of Daldinone A: A Technical Guide for Researchers

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Compound of Interest				
Compound Name:	Daldinone A			
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Introduction: **Daldinone A** is a polyketide natural product first isolated from the ascomycete fungus Daldinia concentrica.[1] Its complex pentacyclic structure has necessitated comprehensive spectroscopic analysis for complete characterization. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet (UV) spectroscopic data for **Daldinone A**. Detailed experimental protocols and a generalized workflow for the spectroscopic analysis of novel natural products are also presented to aid researchers in the field of natural product chemistry and drug development.

It is important for researchers to note that subsequent studies have suggested a structural revision, indicating that the originally reported structure of **Daldinone A** is identical to that of another natural product, Daldinone C.[2] This guide will present the data associated with the originally characterized **Daldinone A**.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Daldinone A**.

Table 1: NMR Spectroscopic Data for Daldinone A

The ¹H and ¹³C NMR data are crucial for elucidating the carbon skeleton and the stereochemistry of **Daldinone A**.



¹ H NMR (ppm)	¹³ C NMR (ppm)	Assignment
Data not available in search results	Data not available in search results	Specific assignments require primary literature

Note: Specific chemical shift values and their assignments are typically found in the primary literature and were not available in the aggregated search results. Researchers should consult the cited primary source for detailed assignments.

Table 2: Mass Spectrometry (MS) Data for Daldinone A

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule.

Technique	Ionization Mode	m/z Value	Interpretation
HRESIMS	Not Specified	337.1025 [M+H]+	Consistent with the molecular formula C ₂₀ H ₁₆ O ₅ (calculated for C ₂₀ H ₁₇ O ₅ : 337.1025)

Table 3: Infrared (IR) and Ultraviolet (UV) Spectroscopic Data for Daldinone A

IR spectroscopy identifies the functional groups present, while UV spectroscopy provides information about the conjugated systems within the molecule.



Spectroscopy Type	Parameter	Value	Interpretation
IR (KBr)	Absorption Bands (ν_max)	3420, 1685, 1630, 1600 cm ⁻¹	OH stretching, C=O stretching (ketone), C=C stretching (aromatic)
UV (MeOH)	Absorption Maxima (λ_max)	225, 270, 315, 380 nm	Presence of conjugated chromophores

Experimental Protocols

Detailed and rigorous experimental protocols are fundamental to obtaining high-quality, reproducible spectroscopic data for the structural elucidation of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. [3]

- Sample Preparation: A sample of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube.[4] The choice of solvent is crucial to avoid signal overlap with the analyte.[4]
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
- ¹H NMR Spectroscopy: Standard parameters include a 90° pulse, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
- 13C NMR Spectroscopy: Spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. A wider spectral width (e.g., 0-220 ppm) is used.[5] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.



 2D NMR Spectroscopy: For complex molecules like Daldinone A, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning proton and carbon signals and establishing the connectivity of the molecule.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and formula of a compound.[6]

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: High-resolution mass spectrometry (HRMS) is often performed using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements.[1]
- Data Acquisition: The sample is introduced into the ion source, and the mass-to-charge ratio
 (m/z) of the resulting ions is measured.[7] For structural information, tandem mass
 spectrometry (MS/MS) can be employed to fragment the molecule and analyze the resulting
 product ions.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[9]

- Sample Preparation: Solid samples are typically prepared as a KBr (potassium bromide)
 pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin,
 transparent disk. Alternatively, a thin film can be cast from a solution, or the spectrum can be
 obtained using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
- Data Acquisition: The instrument passes a beam of infrared light through the sample and records the frequencies at which light is absorbed. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).



Ultraviolet-Visible (UV-Vis) Spectroscopy

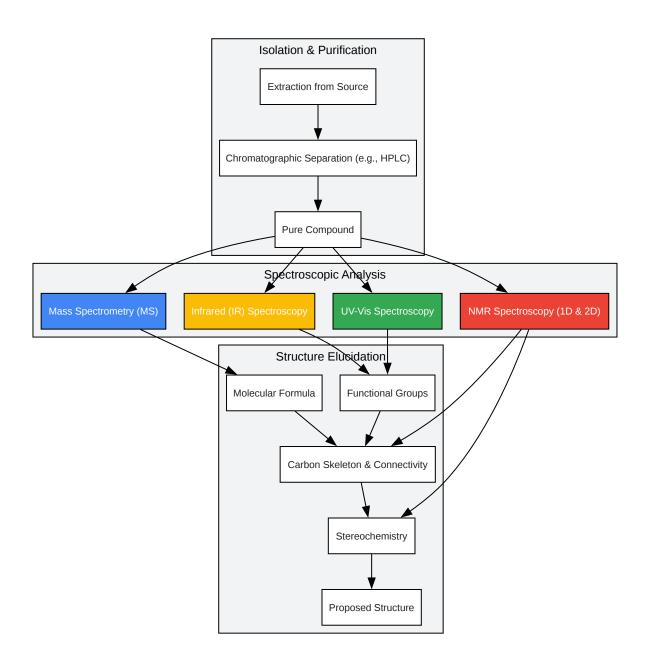
UV-Vis spectroscopy provides information about the electronic transitions and conjugated systems within a molecule.

- Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol or ethanol, and placed in a quartz cuvette.
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition: The instrument scans a range of UV and visible light (typically 200-800 nm) through the sample, and the absorbance is recorded as a function of wavelength. The wavelength(s) of maximum absorbance (λ_max) are reported.

Visualization of Analytical Workflow

A systematic workflow is crucial for the efficient and accurate characterization of novel natural products. The following diagram illustrates a typical workflow for spectroscopic analysis.





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A generalized workflow for the spectroscopic characterization of a novel natural product.



As no specific signaling pathway for **Daldinone A** was identified in the literature search, a generalized workflow for the spectroscopic analysis of natural products is provided. This diagram outlines the logical progression from the isolation of a pure compound to its structural elucidation using a combination of spectroscopic techniques.

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